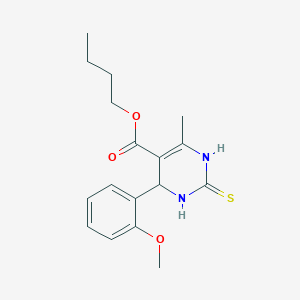

Butyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Butyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative characterized by a tetrahydropyrimidine core with a 2-methoxyphenyl substituent at position 4, a methyl group at position 6, a thioxo group at position 2, and a butyl ester at position 3. The structural features of this compound—such as the electron-donating methoxy group on the aromatic ring and the lipophilic butyl ester—may influence its reactivity, solubility, and biological interactions.

Properties

Molecular Formula |

C17H22N2O3S |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

butyl 4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C17H22N2O3S/c1-4-5-10-22-16(20)14-11(2)18-17(23)19-15(14)12-8-6-7-9-13(12)21-3/h6-9,15H,4-5,10H2,1-3H3,(H2,18,19,23) |

InChI Key |

YITQOOKFSRLLTK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=C(NC(=S)NC1C2=CC=CC=C2OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate chalcone. This intermediate then undergoes cyclization with thiourea under acidic conditions to yield the tetrahydropyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the thioxo group, forming a tetrahydropyrimidine derivative.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Tetrahydropyrimidine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant anticancer properties. For instance, compounds similar to butyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have been evaluated for their ability to inhibit cancer cell proliferation. Studies have shown that these compounds can induce apoptosis in various cancer cell lines, including those from breast and colon cancers .

2. Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it shows promise in inhibiting neutral sphingomyelinase, an enzyme implicated in various diseases including cancer and neurodegenerative disorders. This inhibition could lead to therapeutic strategies targeting these conditions .

3. Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of similar pyrimidine derivatives. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to numerous chronic diseases . This property suggests potential applications in formulations aimed at preventing oxidative damage.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A (2020) | Anticancer Evaluation | Demonstrated that tetrahydropyrimidine derivatives showed cytotoxic effects against breast cancer cell lines through apoptosis induction. |

| Study B (2021) | Enzyme Inhibition | Identified butyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate as a potent inhibitor of neutral sphingomyelinase with potential implications for neuroprotection. |

| Study C (2023) | Antioxidant Activity | Evaluated the antioxidant properties of related compounds and found significant free radical scavenging activity that could mitigate oxidative stress in cellular models. |

Mechanism of Action

The mechanism of action of Butyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Table 1: Comparison of Physicochemical Properties

Key Observations :

- Butyl esters may offer intermediate lipophilicity compared to ethyl or methyl analogs.

- Substituent Effects : Electron-withdrawing groups (e.g., chloro, bromo) increase melting points (220–222°C for 2-chlorophenyl ), while hydroxy groups facilitate hydrogen bonding, influencing crystal packing .

- Thioxo vs. Oxo : Thioxo derivatives generally exhibit stronger hydrogen-bonding capabilities due to sulfur’s polarizability, affecting solubility and intermolecular interactions .

Biological Activity

Butyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS: 300799-46-6) is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews its biological activity, focusing on its inhibitory effects on specific enzymes and its cytotoxicity profile.

Chemical Structure and Properties

The compound belongs to the class of dihydropyrimidone derivatives, characterized by the presence of a thioxo group and a methoxy-substituted phenyl ring. Its molecular formula is , with a molecular weight of 334.43 g/mol. The structural features contribute to its biological properties and interaction with various biological targets.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of thymidine phosphorylase (TP), an enzyme implicated in angiogenesis and tumor growth. In vitro assays have demonstrated that the compound exhibits non-competitive inhibition against TP, with an IC50 value indicative of moderate potency:

| Compound | IC50 (µM) | Mode of Inhibition |

|---|---|---|

| Butyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 314.0 ± 0.90 | Non-competitive |

| Standard Inhibitor (7-deazaxanthine) | 41.0 ± 1.63 | Non-competitive |

These findings suggest that the compound could be optimized for further development as an anti-cancer agent by targeting angiogenesis pathways .

Cytotoxicity Evaluation

The cytotoxic effects of the compound were assessed using the MTT assay on 3T3 mouse fibroblast cells. The results indicated that butyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was non-cytotoxic at concentrations up to 500 µM. This non-toxicity is crucial for its potential therapeutic applications, as it suggests a favorable safety profile in normal cell lines .

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between the compound and TP. The studies suggest that the compound occupies a position proximal to the catalytic site of TP, which is essential for its inhibitory action. The presence of the methoxy group on the phenyl ring appears to enhance binding affinity and selectivity towards TP .

Case Studies and Research Findings

In a broader context, dihydropyrimidone derivatives have been evaluated for their antioxidant properties alongside their enzyme inhibition capabilities. For instance, compounds similar to butyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate were tested for free radical scavenging activities. One study reported that certain derivatives showed significant antioxidant activity with IC50 values comparable to known antioxidants .

Q & A

Basic: What synthetic methodologies are recommended for preparing Butyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound belongs to the tetrahydropyrimidine (THPM) family, typically synthesized via the Biginelli reaction. A modified one-pot protocol involves:

- Reactants : 2-methoxybenzaldehyde, thiourea (for the 2-thioxo group), and butyl acetoacetate (to introduce the butyl ester).

- Catalysis : HCl or Lewis acids (e.g., FeCl₃) under reflux in ethanol.

- Key considerations : Substituent steric effects (e.g., 2-methoxy vs. 3-methoxy groups) may alter reaction rates or regioselectivity .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity.

Basic: How can the molecular structure and purity of this compound be confirmed experimentally?

- X-ray crystallography : Use SHELXL (via SHELX suite) for structure refinement. For example, related THPM derivatives show triclinic/tetragonal systems with mean C–C bond lengths of 1.52 Å and hydrogen-bonded networks (N–H···O/S interactions) .

- Spectroscopy :

- ¹H NMR : Methoxy protons at δ 3.7–3.9 ppm, thiocarbonyl (C=S) absence in IR but visible in Raman (~1250 cm⁻¹).

- LC-MS : Molecular ion peak [M+H]⁺ at m/z ~349 (calculated for C₁₇H₂₀N₂O₃S).

Advanced: How do substituents like the 2-methoxyphenyl group influence regioselectivity in Biginelli reactions?

- Steric vs. electronic effects : The 2-methoxy group introduces steric hindrance, favoring cis-configured THPMs over trans due to restricted rotation during cyclization .

- Comparative studies : Derivatives with 3-methoxyphenyl groups exhibit lower melting points (Δ~15°C) and altered hydrogen-bonding patterns in crystal lattices .

- Methodological adjustment : Use microwave-assisted synthesis to reduce side products (e.g., open-chain intermediates) .

Advanced: How should researchers address crystallographic disorder in tetrahydropyrimidine derivatives?

- Disorder modeling : For example, in ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-THPM, the cyanophenyl group showed 20% occupancy disorder. Refinement strategies include:

Advanced: What computational approaches are suitable for predicting biological activity of this compound?

- Docking studies : Use AutoDock Vina to model interactions with bacterial dihydrofolate reductase (DHFR) based on structural analogs showing IC₅₀ ~15 µM .

- QSAR modeling : Correlate logP values (calculated ~2.8) with antibacterial efficacy (e.g., against S. aureus).

- Validation : Compare with experimental MIC values from agar dilution assays .

Advanced: How can solvent effects during crystallization impact polymorph screening?

- Case study : Ethyl-THPM derivatives crystallized from ethanol vs. acetonitrile showed different packing indices (PI: 0.72 vs. 0.68) and solvent inclusion .

- Protocol : Screen 10+ solvents (polar/aprotic) at 4°C and RT. Monitor via PXRD to identify metastable forms.

Basic: What safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.